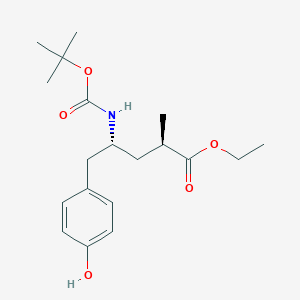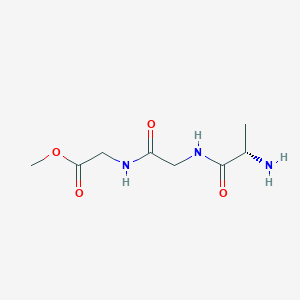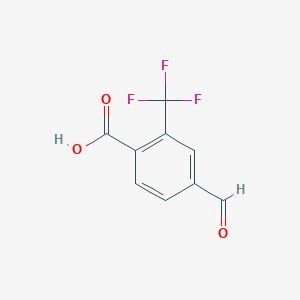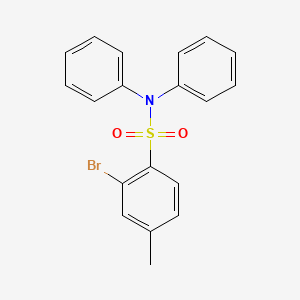
Ethyl4-bromo-7-iodoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-7-iodoquinoline-2-carboxylate is a quinoline derivative with significant potential in various fields of scientific research. This compound is characterized by the presence of bromine and iodine atoms at the 4th and 7th positions of the quinoline ring, respectively, and an ethyl ester group at the 2nd position. The molecular formula of this compound is C12H10BrINO2, and it has a molecular weight of approximately 406.02 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-7-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of quinoline derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Bromination: Introduction of bromine at the 4th position of the quinoline ring.
Iodination: Introduction of iodine at the 7th position.
Esterification: Formation of the ethyl ester group at the 2nd position.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-7-iodoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-7-iodoquinoline-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-7-iodoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 4-bromo-7-iodoquinoline-2-carboxylate is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which can impart distinct chemical and biological properties. This dual halogenation can enhance the compound’s reactivity and potential for forming diverse derivatives.
Eigenschaften
Molekularformel |
C12H9BrINO2 |
|---|---|
Molekulargewicht |
406.01 g/mol |
IUPAC-Name |
ethyl 4-bromo-7-iodoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrINO2/c1-2-17-12(16)11-6-9(13)8-4-3-7(14)5-10(8)15-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
CWALYYKHFYCMSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)I)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


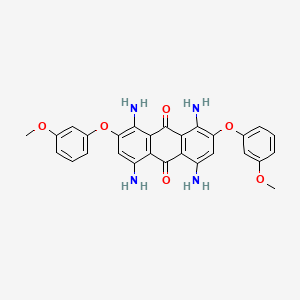
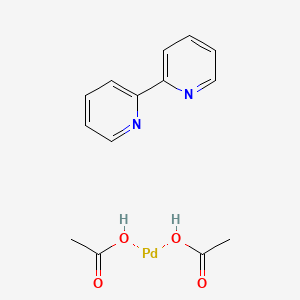
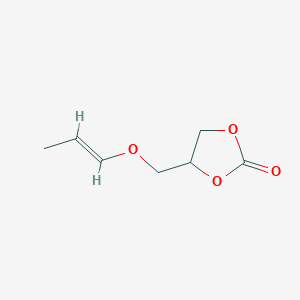
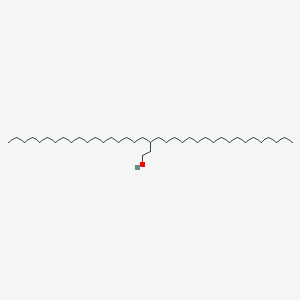
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
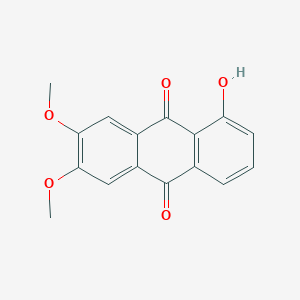
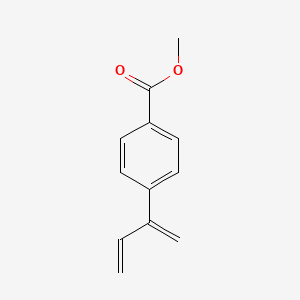
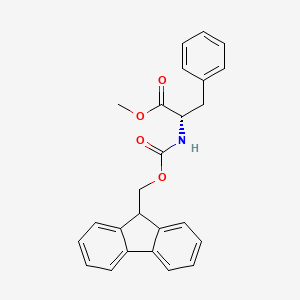

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
